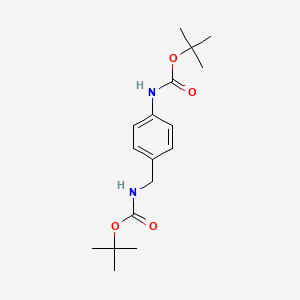![molecular formula C16H12Cl3N5OS B2877376 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 898640-53-4](/img/structure/B2877376.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Signatures and Molecular Interactions
A study by Jenepha Mary, Pradhan, and James (2022) explored the vibrational spectroscopic signatures of an antiviral active molecule structurally similar to the compound . Utilizing Raman and Fourier transform infrared spectroscopy along with density functional theory, they characterized the molecule's geometric equilibrium and hydrogen bonding. This research underscores the importance of vibrational spectroscopy in understanding the stereo-electronic interactions and stability of such compounds, potentially guiding the design of new antiviral agents (Jenepha Mary, Pradhan, & James, 2022).
Antiexudative Activity
Chalenko et al. (2019) investigated the synthesis and biological activity of pyrolin derivatives, including 1,2,4-triazol compounds, focusing on their antiexudative properties. Their work demonstrates the therapeutic potential of such compounds in treating inflammation, highlighting the importance of continuous research for new, effective drugs with minimized toxicity (Chalenko et al., 2019).
Antimicrobial Agents
The synthesis and evaluation of formazans from a Mannich base of a similar compound as antimicrobial agents were explored by Sah et al. (2014). Their findings suggest that these compounds exhibit moderate antimicrobial activity, which could be leveraged in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Cholinesterase Inhibition
Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinestrase. Their research points to the potential use of these compounds in treating neurological disorders, such as Alzheimer's disease, by modulating cholinesterase activity (Riaz et al., 2020).
Virucidal Activity
Wujec et al. (2011) focused on the synthesis and in vitro study of the antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some derivatives were found to reduce viral replication, indicating their potential as antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its structural similarity to other triazole compounds, it is hypothesized that it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chlorophenyl groups may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structural features, it may be involved in pathways related to cell signaling, protein synthesis, or enzymatic reactions
Pharmacokinetics
Its solubility, permeability, and stability will influence its absorption and bioavailability . The compound’s metabolism and excretion profiles will also impact its pharmacokinetic properties .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially altering cell function or viability
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions may affect the compound’s structure and function . Additionally, the presence of other molecules may compete with the compound for its targets, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIABCLEARITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


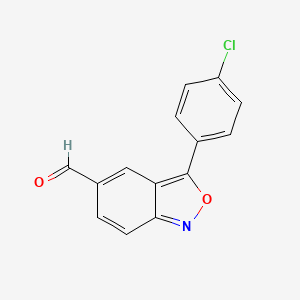
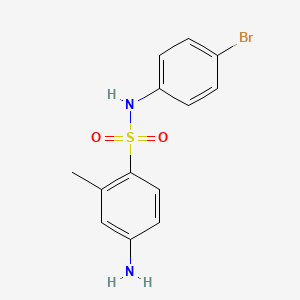
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
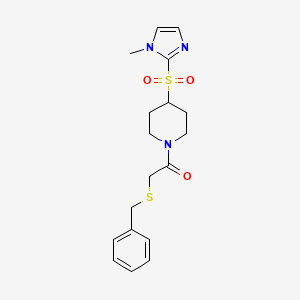
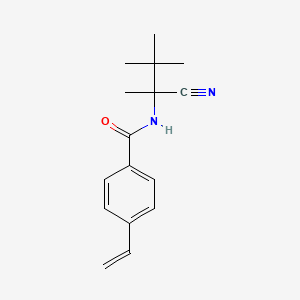
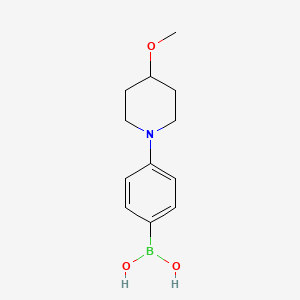
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
